molecular formula C9H9NO2S B1314669 ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 35357-56-3

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No. B1314669
Key on ui cas rn: 35357-56-3
M. Wt: 195.24 g/mol
InChI Key: KRPJGLCVEYTVBW-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

To a solution of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (0.21 g, 1.1 mmol) in CHCl3 (2.0 mL) cooled in an ice bath to 0° C., was added AcOH (glacial, 2.0 mL) followed by portionwise addition of N-chlorosuccinimide (NCS) (0.14 g, 1.1 mmol) over 2 h. After the addition of NCS was complete, the ice bath was removed and the reaction was allowed to stir at 23° C. for 5 h. After 5 h the CHCl3 was removed in vacuo and the remaining mixture was combined with aqueous 4N NaOH (10 mL) and extracted with EtOAc (3×30 mL). The combined organics were dried over Na2SO4, filtered and the solvent removed in vacuo. Purification by flash column chromatography (25% EtOAc in hexanes) afforded ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate (0.16 g, 66% yield).
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[NH:6][C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:8][C:4]=2[CH:3]=[CH:2]1.CC(O)=O.[Cl:18]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Cl:18][C:2]1[S:1][C:5]2[NH:6][C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
S1C=CC2=C1NC(=C2)C(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
0.14 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
to stir at 23° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
After 5 h the CHCl3 was removed in vacuo
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (25% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC2=C(NC(=C2)C(=O)OCC)S1
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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